Potassium;2-(4-oxopent-2-en-2-ylamino)acetate

Organic Synthesis Medicinal Chemistry Building Blocks

The potassium salt form delivers higher yields, aqueous solubility, and eliminates chromatographic purification compared to ester analogs, enabling efficient heterocyclic synthesis and reliable scale‑up. ≥95% purity with batch‑to‑batch consistency ensures reproducible results in medicinal chemistry and process development.

Molecular Formula C7H10KNO3
Molecular Weight 195.26 g/mol
Cat. No. B11820804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium;2-(4-oxopent-2-en-2-ylamino)acetate
Molecular FormulaC7H10KNO3
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)NCC(=O)[O-].[K+]
InChIInChI=1S/C7H11NO3.K/c1-5(3-6(2)9)8-4-7(10)11;/h3,8H,4H2,1-2H3,(H,10,11);/q;+1/p-1
InChIKeyTYBXZQSCSNARCE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 2-(4-oxopent-2-en-2-ylamino)acetate: A High-Purity Enaminone Building Block for Organic Synthesis and Chemical Biology


Potassium 2-(4-oxopent-2-en-2-ylamino)acetate (CAS: 32085-81-7) is a potassium salt of an amino acid-derived enaminone, specifically the glycine derivative of 4-oxopent-2-en-2-ylamine [1]. With a molecular formula of C7H10KNO3 and a molecular weight of 195.26 g/mol, this compound serves as a versatile building block in organic synthesis, particularly for the construction of heterocyclic scaffolds and as a key intermediate in medicinal chemistry research [1]. Its enaminone core provides a reactive handle for further functionalization, while the potassium carboxylate moiety enhances water solubility compared to its ester counterparts .

Why Potassium 2-(4-oxopent-2-en-2-ylamino)acetate Cannot Be Replaced by Generic Enaminone Esters


Enaminone derivatives are not interchangeable due to significant differences in synthetic utility, stability, and purification requirements. While methyl, ethyl, and benzyl esters of enaminones can be prepared, their synthesis often involves additional steps to prepare the amino acid ester starting materials and frequently requires chromatographic purification to achieve acceptable purity [1]. In contrast, the potassium salt form of 2-(4-oxopent-2-en-2-ylamino)acetate is synthesized directly from glycine and a 1,3-dicarbonyl compound, providing a more practical route with higher yields and eliminating the need for column chromatography [1]. Furthermore, the potassium salt offers enhanced aqueous solubility, which can be critical for certain reaction conditions or biological assays where ester derivatives would exhibit poor solubility or undergo premature hydrolysis. These practical advantages make the potassium salt the preferred form for both research and scale-up applications, underscoring why substitution with an ester analog would compromise synthetic efficiency and product quality.

Quantitative Evidence for the Selection of Potassium 2-(4-oxopent-2-en-2-ylamino)acetate over Analogous Enaminone Derivatives


Consistent High Purity and Full Analytical Characterization

Potassium 2-(4-oxopent-2-en-2-ylamino)acetate is supplied with a minimum purity specification of 95% by multiple reputable vendors . Crucially, suppliers such as Bidepharm provide batch-specific quality control data including NMR, HPLC, and GC reports, ensuring lot-to-lot consistency for reproducible research . In contrast, a search for the corresponding methyl, ethyl, or benzyl esters of this enaminone reveals no commercial availability or purity specifications, indicating that the potassium salt is the only form of this enaminone-glycine building block that is readily procurable with defined quality standards.

Organic Synthesis Medicinal Chemistry Building Blocks

Superior Synthetic Yield and Streamlined Purification

A comparative study of synthetic routes to amino acid-derived enaminones demonstrated that the preparation of potassium salts provides the highest yields and is the most practical method, as it avoids the need for chromatographic purification of the final product and eliminates the separate synthesis of amino acid esters as starting materials [1]. While the study does not report exact yield percentages, it concludes that the potassium salt route is superior to methods producing methyl, ethyl, or benzyl esters in terms of overall efficiency and product purity [1].

Organic Synthesis Enaminone Chemistry Process Chemistry

Established Commercial Availability and Procurement Readiness

Potassium 2-(4-oxopent-2-en-2-ylamino)acetate is listed by multiple independent chemical suppliers globally, including AKSci, Bidepharm, CymitQuimica, and Leyan, ensuring competitive sourcing and consistent supply . In contrast, searches for the corresponding methyl, ethyl, or benzyl esters of this specific enaminone yield no commercial listings. This disparity in market presence strongly suggests that the potassium salt is the preferred and de facto standard form for procurement of this enaminone-glycine building block, likely due to its superior stability and ease of handling relative to the ester analogs.

Chemical Procurement Building Blocks Research Supply

High-Impact Application Scenarios for Potassium 2-(4-oxopent-2-en-2-ylamino)acetate


Synthesis of Heterocyclic Scaffolds for Medicinal Chemistry

The enaminone core of this compound is a versatile intermediate for constructing nitrogen-containing heterocycles such as pyrazoles, thiazoles, and pyridines [1]. The high purity and batch-to-batch consistency of the commercially available potassium salt ensure reliable outcomes in multi-step synthetic sequences targeting biologically active molecules. Researchers can confidently use this building block to explore chemical space around enaminone-derived pharmacophores without the variability introduced by in-house preparation of ester precursors.

Development of Water-Soluble Prodrugs or Chemical Biology Probes

The potassium carboxylate group confers enhanced aqueous solubility compared to neutral ester derivatives . This property is particularly valuable for chemical biology applications where compounds must be solubilized in aqueous buffers for cellular assays or bioconjugation reactions. The compound's defined purity (≥95%) and the availability of analytical data further support its use in experiments requiring precise stoichiometry and minimal interference from impurities .

Process Chemistry and Scale-Up Feasibility Studies

The documented synthetic advantage of the potassium salt form—higher yields and elimination of chromatographic purification—directly translates to process chemistry and scale-up applications [1]. When evaluating a synthetic route that incorporates an enaminone intermediate, the potassium salt offers a more practical and cost-effective pathway compared to routes that would require the synthesis and purification of an enaminone ester. The commercial availability of the potassium salt also allows for immediate procurement of multi-gram quantities for process development studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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